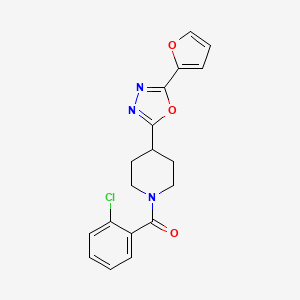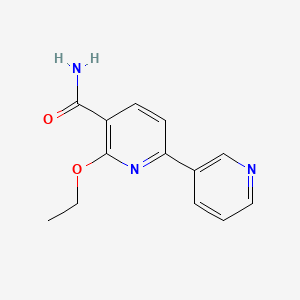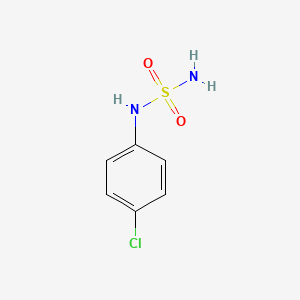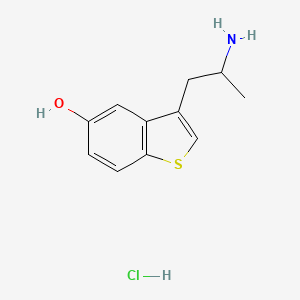![molecular formula C14H17NO5 B2863049 1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 943119-41-3](/img/structure/B2863049.png)
1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 . It is related to Carvedilol, a third-generation non-selective beta-blocker and alpha-blocker widely used for the treatment of hypertension and several heart diseases .
Synthesis Analysis
The synthesis of Carvedilol, which shares a similar structure, involves the use of organic base in the reaction of 4-(oxirane-2ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy) ethylamine in the presence of a solvent . An optimized synthesis has been proposed using different solvents and bases .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a common feature in many bioactive molecules . The presence of the methoxyphenoxyethyl group suggests potential interactions with biological targets.Applications De Recherche Scientifique
X-ray Powder Diffraction and Structural Analysis
Studies have utilized X-ray powder diffraction to determine the crystalline structure of related compounds, which is crucial for understanding the physical and chemical properties of new pharmaceuticals (Qing Wang et al., 2017). This method can be applied to analyze the crystal structure of "1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid" for potential pharmaceutical applications.
Antimicrobial ActivityResearch on new pyridine derivatives, including their synthesis and antimicrobial activity, highlights the importance of structural modifications to enhance biological activity (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Similar studies could be designed to assess the antimicrobial properties of "this compound."
Ethylene-Independent Growth Regulation
Research on 1-Aminocyclopropane 1-carboxylic acid and its role as an ethylene-independent growth regulator in plants suggests potential agricultural applications (J. Polko, J. Kieber, 2019). Investigating the effects of related compounds on plant growth and development could offer new insights into agricultural productivity.
Catalysis in Alcohol Oxidation
The use of sulfonated Schiff base copper(II) complexes for catalysis in alcohol oxidation highlights the potential for related compounds in catalytic processes, offering environmentally friendly solutions for chemical synthesis (S. Hazra et al., 2015). This approach could be explored with "this compound" for green chemistry applications.
Synthesis and Characterization
The synthesis and characterization of new compounds play a vital role in drug development and other scientific research areas. For example, studies on the synthesis of lignan conjugates and their antimicrobial and antioxidant activities demonstrate the significance of structural analysis and biological evaluation in the discovery of new therapeutic agents (K. Raghavendra et al., 2016). Similar methodologies could be employed to synthesize and evaluate "this compound" for potential therapeutic uses.
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to Carvedilol, a drug with multiple therapeutic effects . Further studies could also focus on optimizing its synthesis and exploring its physical and chemical properties.
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-2-3-5-12(11)20-7-6-15-9-10(14(17)18)8-13(15)16/h2-5,10H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRZQAWKMYBWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)
![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)




![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)
![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)